[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione
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Overview
Description
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione typically involves the reaction of hydrazonoyl halides with thiosemicarbazide or its derivatives. One common method includes the treatment of hydrazonoyl halides with potassium thiocyanate or carbon disulfide in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Scientific Research Applications
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with DNA replication . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzothiadiazole derivatives: These compounds are known for their electron-deficient nature and are widely used in organic electronics and materials science.
Thiazole derivatives: Thiazole compounds are versatile and have applications in pharmaceuticals, agrochemicals, and materials science.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
20613-71-2 |
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Molecular Formula |
C7H3N3S3 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[4,5-e][2,1,3]benzothiadiazole-7-thione |
InChI |
InChI=1S/C7H3N3S3/c11-7-8-6-4(12-7)2-1-3-5(6)10-13-9-3/h1-2,9H |
InChI Key |
CXWSZEQOOKLSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC(=S)SC3=C1 |
Origin of Product |
United States |
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